molecular formula C35H65N8O17P3S B6596235 S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane CAS No. 799812-85-4

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane

Cat. No. B6596235
CAS RN: 799812-85-4
M. Wt: 994.9 g/mol
InChI Key: IBDHYZUIOICJEE-NXHBBHECSA-N
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Description

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane is a useful research compound. Its molecular formula is C35H65N8O17P3S and its molecular weight is 994.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Probing Adenylyl Cyclases

A study by Emmrich et al. (2010) synthesized a chemically and metabolically stable analog of ATP, intended for studying the binding site and function of adenylyl cyclases (ACs). This is significant for understanding the interaction with Bacillus anthracis edema factor (EF) AC exotoxin (Emmrich et al., 2010).

Nucleoside Phosphonates

Vrbková et al. (2007) focused on novel bisphosphonate alkylating agents synthesized from diethyl 2,2-bis(hydroxymethyl)malonate. These agents, through alkylation of various nucleobases, lead to the formation of free bisphosphonic acids, although no antiviral or cytostatic activity was detected (Vrbková et al., 2007).

Synthesis of Long-Chain Polypropionates

Ancerewicz and Vogel (1996) described a method for the synthesis of long-chain polypropionates based on Diels-Alder monoadditions. This approach is crucial for the synthesis of complex organic compounds with potential applications in various fields (Ancerewicz & Vogel, 1996).

Acyclic Nucleotide Analogues

Česnek and Hocek (2000) investigated cross-coupling reactions of various organometallic reagents to synthesize acyclic nucleotide analogues. This research is vital for understanding the potential antiviral and cytostatic activities of these compounds (Česnek & Hocek, 2000).

Synthesis Directed Towards Fungal Xanthone Bikaverin

Iijima et al. (1979) conducted a synthesis directed towards the fungal xanthone bikaverin, starting with various precursors corresponding to β-carbonyl compounds. This synthesis approach is crucial for the development of bioactive compounds (Iijima et al., 1979).

N-Phosphinyl α-Aminophosphonic Acid Monoesters

Fang et al. (2011) reported on the synthesis of diisopropyl (2R,3R)-3-{{{(R/S)-aryl[(diethoxyphosphinyl)amino]methyl}hydroxyphosphinyl}oxy}-2-hydroxybutanedioate, a novel compound with potential applications in pharmaceutical and chemical industries (Fang et al., 2011).

Synthesis of (S)-9-[4-hydroxy-3-(phosphonomethoxy)butyl]guanine

Kim, Luh, and Martin (1990) described the synthesis of (S)-9-[4-hydroxy-3-(phosphonomethoxy)butyl]guanine, a compound with potent activity against human cytomegalovirus (HCMV) but not against herpes simplex virus. This highlights its potential in antiviral research (Kim, Luh, & Martin, 1990).

Mechanism of Action

Target of Action

Coenzyme A (CoA) is a universal metabolic cofactor essential for the viability of all living cells . It is known for its role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . All genomes sequenced to date encode enzymes that use coenzyme A as a substrate, and around 4% of cellular enzymes use it (or a thioester form of it) as a substrate .

Mode of Action

Coenzyme A facilitates enzymatic acyl-group transfer reactions . In its acetyl form, coenzyme A is a highly versatile molecule, serving metabolic functions in both the anabolic and catabolic pathways . Acetyl-CoA is utilized in the post-translational regulation and allosteric regulation of pyruvate dehydrogenase and carboxylase to maintain and support the partition of pyruvate synthesis and degradation .

Biochemical Pathways

Coenzyme A is involved in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . It mainly functions to generate metabolically active CoA thioesters, which are indispensable for cellular metabolism, the regulation of gene expression, and the biosynthesis of neurotransmitters .

Pharmacokinetics

It is known that coenzyme a is synthesized from phosphopantothenate by the action of enzyme pantothenate kinase .

Result of Action

When cells are exposed to oxidative or metabolic stress, CoA acts as an important cellular antioxidant that protects protein thiols from overoxidation, and this function is mediated by protein CoAlation . Dysregulation of their biosynthesis and homeostasis has deleterious consequences and has been noted in a range of pathological conditions, including cancer, diabetes, Reye’s syndrome, cardiac hypertrophy, and neurodegeneration .

Action Environment

The association of CoA biosynthetic enzymes is strongly upregulated in response to serum starvation and oxidative stress, whereas insulin and growth factor signaling downregulate their assembly . The free acid of coenzyme A is detectably unstable, with around 5% degradation observed after 6 months when stored at −20 °C, and near complete degradation after 1 month at 37 °C .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H3/t24-,28-,29-,30+,34-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDHYZUIOICJEE-NXHBBHECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H65N8O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

994.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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